Anion Radical Dehalogenation Rate
The reductive dehalogenation rate of 3-iodo-5-nitrobenzonitrile's anion radical is orders of magnitude faster than that of its bromo- and chloro-benzonitrile analogs, a difference that can be exploited in electrochemical or photochemical synthetic strategies [1]. For the broad class of halobenzonitriles, the dehalogenation rate constant (k) for iodo-derivatives is in the range of >10^7 s^-1, whereas the rates for the corresponding bromo- and chloro-analogs are typically 10^4-10^5 s^-1 and <10^4 s^-1, respectively [1].
| Evidence Dimension | Dehalogenation Rate Constant (k) of Anion Radical |
|---|---|
| Target Compound Data | For iodo-benzonitrile class: >10^7 s^-1 |
| Comparator Or Baseline | Bromo-benzonitrile class: 10^4-10^5 s^-1; Chloro-benzonitrile class: <10^4 s^-1 |
| Quantified Difference | At least 100- to 1000-fold faster for iodo-derivatives |
| Conditions | Pulse radiolysis / kinetic spectrophotometry in aqueous or organic solution |
Why This Matters
This large kinetic advantage enables selective, single-electron transfer reactions under mild conditions that are not feasible with bromo- or chloro-analogs.
- [1] Neta, P., & Behar, D. (1981). Intramolecular Electron Transfer and Dehalogenation of Anion Radicals. 3. Halobenzonitriles and Cyanobenzyl Halides. Journal of the American Chemical Society, 103(1), 103-106. View Source
